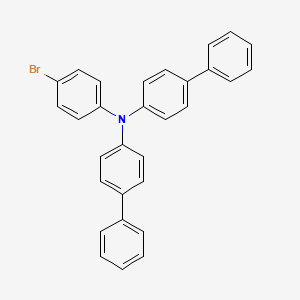

N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-4-phenyl-N-(4-phenylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22BrN/c31-27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFIECQCKYNJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466389 | |

| Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499128-71-1 | |

| Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine CAS number 499128-71-1

An In-depth Technical Guide to N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine (CAS: 499128-71-1)

Authored by: A Senior Application Scientist

Abstract

This compound is a triarylamine derivative that has garnered significant interest within the field of organic electronics. Its molecular architecture is emblematic of a class of compounds known as "hole transport materials" (HTMs), which are fundamental to the performance and longevity of Organic Light-Emitting Diodes (OLEDs) and other organic semiconductor devices. This guide provides a comprehensive overview of its chemical properties, synthesis, and core application principles. We delve into the causal relationships between its structure and function, offering field-proven insights for researchers, chemists, and drug development professionals exploring advanced organic materials. Every claim is substantiated with authoritative references to ensure scientific integrity.

Core Compound Properties

This compound, also known as 4-Bromo-4',4''-diphenyltriphenylamine, is a cornerstone intermediate and functional material for next-generation organic electronics.[1][2] Its utility is derived from a unique combination of electronic and physical properties inherent to its triphenylamine core, extended by biphenyl groups, and functionalized with a bromine atom.

The properties listed below are essential for understanding its role. While specific experimental values for this exact compound's electronic properties are not widely published, the table includes representative data from closely related and extensively studied triarylamine HTMs, such as N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB), to provide necessary context for device modeling and material selection.

| Property | Value / Description | Reference(s) |

| CAS Number | 499128-71-1 | [3][4] |

| Molecular Formula | C₃₀H₂₂BrN | [3][5] |

| Molecular Weight | 476.41 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point (Mp) | 172-174 °C | [1][5] |

| Representative HOMO | ~ -5.4 to -5.6 eV | [6] |

| Representative LUMO | ~ -2.1 to -2.4 eV | [5] |

| Representative Hole Mobility | 10⁻⁴ to 10⁻⁵ cm²/Vs (Typical range for amorphous triarylamine HTMs) | [7] |

| Thermal Stability (Td) | High; decomposition temperatures for similar materials are often > 400 °C, ensuring stability during device operation. | [5][8] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[9][10][11] This reaction is a powerful method for forming carbon-nitrogen bonds, which is the key step in constructing the triarylamine core.[10]

The causality behind this choice of reaction is twofold:

-

High Efficiency: The Buchwald-Hartwig reaction is known for its high yields and tolerance of various functional groups, making it ideal for synthesizing complex arylamines.[9][11]

-

Purity: While requiring a precious metal catalyst, the reaction provides a direct and clean route to the target product, which can then be purified to the high levels (>98%) required for semiconductor applications using standard techniques like column chromatography.[8]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established procedures for the synthesis of similar triarylamines.[8]

Step 1: Reagent Preparation

-

In a round-bottomed flask, add Bis(4-biphenylyl)amine (1.0 eq), p-bromoiodobenzene (1.0 eq), and sodium tert-butoxide (1.5 eq).

-

Add the palladium catalyst, such as Palladium(II) acetate (0.02 eq), and a suitable phosphine ligand.

-

Add anhydrous, deoxygenated toluene as the solvent.

Step 2: Reaction Execution

-

Purge the flask with an inert gas (Nitrogen or Argon) to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the mixture to reflux and maintain this temperature overnight under an inert atmosphere. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up by adding water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

Step 4: Purification

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid using silica gel column chromatography. A typical eluent system is a gradient of hexane and dichloromethane.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.[8]

Application in OLEDs: A Mechanistic Deep Dive

The primary application of this compound is as a Hole Transport Material (HTM) or as a precursor to more complex HTMs in OLEDs.[1][2] An HTL is a critical layer in the OLED stack, responsible for efficiently transporting positive charge carriers (holes) from the anode to the emissive layer where they recombine with electrons to produce light.[12]

The Causality of an Effective Hole Transport Material

The performance of an HTM is not accidental; it is a direct result of its specific electronic and physical properties.

-

Energy Level Alignment: For efficient hole injection, the Highest Occupied Molecular Orbital (HOMO) of the HTM must be closely matched with the work function of the anode (or the HOMO of an adjacent hole-injection layer).[12] A typical HOMO level for triarylamine HTMs is around -5.4 to -5.6 eV, which provides a low energy barrier for hole injection from standard anodes like ITO modified with a hole-injection layer.[6]

-

High Hole Mobility: Once injected, holes must travel quickly through the HTL. The bulky, propeller-like shape of the triarylamine core in this compound prevents tight molecular packing (crystallization), leading to the formation of stable amorphous films. This amorphous nature, combined with the overlapping π-orbitals of the aromatic rings, facilitates charge hopping between adjacent molecules, resulting in good hole mobility (typically 10⁻⁴ to 10⁻⁵ cm²/Vs).[7]

-

High Thermal Stability: During operation, OLEDs generate heat. The HTL must remain morphologically stable at elevated temperatures. A high glass transition temperature (Tg) is essential to prevent the amorphous film from crystallizing, which would create grain boundaries that trap charges and lead to device failure. The rigid, bulky structure of this molecule contributes to a high Tg.[6]

-

Exciton Blocking: The Lowest Unoccupied Molecular Orbital (LUMO) of the HTM should be high enough to prevent electrons from leaking from the emissive layer into the HTL. This confines electron-hole recombination to the emissive layer, maximizing light output.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 4. mdpi.com [mdpi.com]

- 5. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine is a triarylamine derivative that has garnered significant interest in the field of organic electronics. Its molecular structure, characterized by a central nitrogen atom bonded to two biphenyl groups and a bromophenyl group, imparts unique electronic and thermal properties. This guide provides a comprehensive overview of the physicochemical properties of this compound, its synthesis, and its primary applications, with a focus on its role as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs). The presence of the bromine atom also offers a reactive site for further molecular functionalization, making it a versatile building block in the synthesis of more complex organic electronic materials.

Molecular and Physicochemical Properties

The properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 499128-71-1 |

| Molecular Formula | C30H22BrN |

| Molecular Weight | 476.41 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 172-174 °C[1] |

| Density | 1.296 g/cm³[1] |

| Solubility | Slightly soluble in tetrahydrofuran. Soluble in other organic solvents like benzene and dimethyl sulfoxide.[1] |

| Purity | Typically >98.0% (HPLC) |

Synthesis and Purification

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction forms the crucial carbon-nitrogen bonds that define the molecule's structure.

Synthetic Pathway: Buchwald-Hartwig Amination

A general and effective method for the synthesis involves the reaction of bis(4-biphenylyl)amine with an aryl halide, such as 1-bromo-4-iodobenzene, in the presence of a palladium catalyst and a base.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative example of the synthesis of this compound.[2]

Materials:

-

Bis(4-biphenylyl)amine

-

1-Bromo-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)2)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel

-

Dichloromethane

-

Hexane

Procedure:

-

To a round-bottomed flask, add bis(4-biphenylyl)amine, 1-bromo-4-iodobenzene, sodium tert-butoxide, and palladium(II) acetate in a suitable solvent such as toluene.

-

Deoxygenate the reaction mixture by bubbling nitrogen gas through it.

-

Heat the mixture to reflux and maintain the temperature overnight under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate and water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

Purification of the crude product is crucial to achieve the high purity required for electronics applications.[2]

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved crude product onto the silica gel column.

-

Elute the column with a mixture of dichloromethane and hexane.

-

Collect the fractions containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.

Key Physicochemical Characterization

Thermal Stability Analysis

The thermal stability of organic materials is critical for the longevity and performance of OLED devices. Thermogravimetric analysis (TGA) is a standard technique used to evaluate this property.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Place a small, accurately weighed sample (typically 5-10 mg) of the purified compound into a TGA crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

Electrochemical Properties

The electrochemical properties of this compound, particularly its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are fundamental to its function as a hole-transporting material. These properties are typically determined using cyclic voltammetry (CV).

Experimental Protocol: Cyclic Voltammetry (CV)

-

Dissolve the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Scan the potential of the working electrode and record the resulting current.

-

The onset oxidation potential is used to calculate the HOMO energy level, and the onset reduction potential is used to calculate the LUMO energy level.

The HOMO level of triarylamines is crucial for efficient hole injection from the anode (typically indium tin oxide, ITO) and for blocking excitons at the interface with the emissive layer.

Photophysical Properties

The photophysical properties, including UV-Visible absorption and photoluminescence (PL) emission, provide insights into the electronic transitions within the molecule.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform or THF).

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima (λ_abs).

-

Record the emission spectrum using a fluorescence spectrophotometer by exciting the sample at a wavelength corresponding to its absorption maximum to determine the emission maxima (λ_em).

For hole-transporting materials, a wide bandgap is generally desirable to ensure transparency in the visible region and to confine excitons within the emissive layer.

Application in Organic Light-Emitting Diodes (OLEDs)

The primary application of this compound is as a hole-transporting layer (HTL) in OLED devices.[3] Its high hole mobility and thermal stability contribute to the efficiency and lifetime of the device.

In an OLED, holes are injected from the anode and transported through the HTL to the emissive layer, where they recombine with electrons injected from the cathode. The choice of HTL material is critical for balancing charge injection and transport, which directly impacts the device's efficiency and stability. The biphenyl groups in this compound contribute to a high glass transition temperature, which is important for the morphological stability of the thin films in the device during operation.

Conclusion

This compound is a key building block in the development of advanced organic electronic materials. Its robust thermal stability, suitable electrochemical properties, and versatile synthetic handle make it an excellent candidate for use in high-performance OLEDs and other organic electronic devices. Further research into the functionalization of the bromophenyl group can lead to the development of new materials with tailored properties for a wide range of applications.

References

- OLED Material Synthesis: The Role of Amine Intermedi

- The Versatility of 4-Bromobiphenyl in the Synthesis of Advanced OLED Materials - Benchchem. (URL not available)

- Innovating with OLEDs: The Crucial Role of High-Purity Intermediates like N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. (URL not available)

- The Chemical Synthesis of Advanced OLED Materials: Featuring Key Intermedi

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (URL not available)

- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (URL not available)

- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (URL: [Link])

- Enhancing OLED emitter efficiency through increased rigidity - RSC Publishing. (URL not available)

- The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile - Allen J.

- 4'-bromo-[1,1'-biphenyl]-4-amine: Properties, Applications & Quality Standards. (URL not available)

- Electronic Supplementary Material (ESI) for Chemical Communications. This journal is © The Royal Society of Chemistry 2022. (URL not available)

- N, N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine, min 98%, 1 gram. (URL not available)

-

4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine - PubChem. (URL: [Link])

-

This compound Request for Quotation - ChemBK. (URL: [Link])

- Thermogravimetric analysis curves of 4,4′-biphenyltetracarboxylic dianhydride (4,4′-BPDA)

-

N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine_esdchem. (URL: [Link])

Sources

A Technical Guide to N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine, a key organic intermediate. The document details its fundamental molecular and physical properties, offers a comprehensive, step-by-step synthesis protocol based on palladium-catalyzed cross-coupling, and outlines its primary applications, particularly in the field of organic electronics. This guide is intended for researchers, chemists, and materials scientists engaged in the development of advanced organic materials and drug discovery.

Core Molecular and Physical Properties

This compound, also known as 4-Bromo-4',4''-diphenyltriphenylamine, is a triarylamine derivative characterized by a central nitrogen atom bonded to two 4-biphenylyl groups and one 4-bromophenyl group. Its rigid, propeller-like structure and bromine functionality make it a versatile building block in organic synthesis. The core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₂₂BrN | [1][2][3] |

| Molecular Weight | 476.41 g/mol | [2][4] |

| CAS Number | 499128-71-1 | [1][2][3] |

| Appearance | White to off-white powder or crystalline solid | [4] |

| Melting Point | 172-174 °C | [3][4] |

| Boiling Point | 625.7 ± 55.0 °C (Predicted) | [4] |

| Density | 1.296 g/cm³ | [3][4] |

| Solubility | Slightly soluble in Tetrahydrofuran (THF) | [4] |

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The synthesis of this compound is commonly achieved via a palladium-catalyzed cross-coupling reaction, a variant of the Buchwald-Hartwig amination. This method is highly efficient for forming carbon-nitrogen bonds. The reaction couples Bis(4-biphenylyl)amine with an aryl halide, in this case, 1-bromo-4-iodobenzene, which provides the 4-bromophenyl moiety.

Rationale for Method Selection

Expertise & Experience: The Buchwald-Hartwig amination is the industry-standard method for constructing triarylamine structures due to its high functional group tolerance, excellent yields, and relatively mild reaction conditions. The choice of a palladium catalyst, specifically palladium(II) acetate in conjunction with a suitable ligand (though not explicitly detailed in the source protocol, a phosphine ligand like P(t-Bu)₃ is common), is critical. Palladium's ability to cycle between Pd(0) and Pd(II) oxidation states facilitates the catalytic cycle of oxidative addition, ligand exchange, and reductive elimination that forges the new C-N bond. Sodium tert-butoxide is selected as the base because it is strong enough to deprotonate the amine starting material without causing unwanted side reactions. Toluene is an ideal solvent due to its high boiling point, allowing the reaction to be refluxed for completion, and its ability to dissolve the organic reactants.[2]

Experimental Workflow

The following protocol is adapted from established synthetic procedures.[2]

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Vessel Preparation: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add Bis(4-biphenylyl)amine (23.7 g, 73.8 mmol).[2][5]

-

Reagent Addition: Sequentially add 1-bromo-4-iodobenzene (20.9 g, 73.8 mmol), sodium tert-butoxide (10.7 g, 111 mmol), palladium(II) acetate (0.33 g, 1.47 mmol), and toluene (1.5 L).[2]

-

Inert Atmosphere: Deoxygenate the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. Maintain an inert atmosphere throughout the reaction.

-

Reaction: Heat the mixture to reflux and maintain this temperature overnight with vigorous stirring.[2]

-

Work-up: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel. Extract with ethyl acetate and water.[2]

-

Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent.[2]

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]

-

Purification: Purify the crude solid by column chromatography on silica gel, using a dichloromethane/hexane solvent system as the eluent. This step is crucial for removing unreacted starting materials and catalyst residues.[2] The final product is obtained as a white to off-white solid with a reported yield of approximately 82%.[2]

Applications and Scientific Context

This compound serves as a critical intermediate in materials science and organic synthesis.

-

Organic Light-Emitting Diodes (OLEDs): Triarylamine derivatives are widely used as hole-transporting materials (HTMs) in OLEDs. The structure of this compound provides high thermal stability and good electron mobility, which are essential for efficient device performance.[6] The biphenyl groups contribute to a high glass transition temperature, enhancing the morphological stability of thin films in devices.

-

Organic Semiconductors: Its semiconductor properties make it a valuable building block for organic field-effect transistors (OFETs) and other organic electronic devices.[6]

-

Synthetic Intermediate: The bromine atom on the phenyl ring provides a reactive site for further functionalization, primarily through subsequent cross-coupling reactions like the Suzuki or Heck reaction.[7] This allows for the synthesis of more complex, conjugated molecules for applications in drug discovery, dye manufacturing, and the creation of novel liquid crystal materials.[4]

Characterization Workflow

To validate the identity and purity of the synthesized product, a standard characterization workflow should be employed.

Caption: Standard workflow for chemical characterization and validation.

Trustworthiness: Each analytical technique provides a self-validating piece of evidence. NMR confirms the chemical structure and connectivity of atoms, Mass Spectrometry verifies the molecular weight, HPLC quantifies the purity, and Elemental Analysis confirms the elemental composition.[7] Together, these methods provide an unambiguous confirmation of the product's identity and quality, ensuring its suitability for further research and development.

References

- Vertex AI Search. This compound, min 98%, 1 gram.

- Chemicalbook. N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine synthesis.

- Echemi. This compound.

- BLDpharm. 499128-71-1|this compound.

- ChemBK. This compound Request for Quotation.

- Matest. N,N-Bis([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine: Properties, Applications & Quality Standards.

- Arabian Journal of Chemistry. Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies.

- ChemicalBook. Bis(4-biphenylyl)amine CAS#: 102113-98-4.

- Aladdin Scientific Corporation. This compound.

- TCI Chemicals. This compound 499128-71-1.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. Bis(4-biphenylyl)amine CAS#: 102113-98-4 [amp.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Structure and Properties of 4-Bromo-4',4''-diphenyltriphenylamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of Triarylamines

The triphenylamine (TPA) scaffold represents a cornerstone in the field of organic electronics and materials science. Its unique propeller-like, non-planar structure endows it with exceptional hole-transporting capabilities and robust morphological stability, making it a privileged component in a multitude of applications.[1] From vibrant organic light-emitting diode (OLED) displays to next-generation solar cells, the ability to precisely tune the electronic and photophysical properties of TPA derivatives is paramount. This guide focuses on a key derivative, 4-Bromo-4',4''-diphenyltriphenylamine, a versatile building block that offers a strategic entry point for the synthesis of advanced functional materials. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive understanding of this molecule's structure, synthesis, and potential, grounded in established scientific principles and practical insights.

Section 1: Molecular Architecture and Physicochemical Properties

Core Structure and Nomenclature

4-Bromo-4',4''-diphenyltriphenylamine is a triarylamine derivative characterized by a central nitrogen atom bonded to three distinct aryl groups. Two of these are biphenyl moieties, and the third is a 4-bromophenyl group.

Systematic Name: N-(4-bromophenyl)-N,4-diphenylaniline Common Synonyms: 4-Bromo-4'-phenyltriphenylamine CAS Number: 503299-24-9

The fundamental structure is that of triphenylamine, where the introduction of a bromine atom and two additional phenyl rings significantly modulates its electronic and physical properties.

Physicochemical Data Summary

A compilation of the key physicochemical properties of 4-Bromo-4',4''-diphenyltriphenylamine is presented in Table 1. This data is essential for its application in materials science and for planning its synthesis and purification.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₈BrN | [2] |

| Molecular Weight | 400.32 g/mol | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

| Purity | >98.0% (GC) | [2] |

The Three-Dimensional Conformation: A Propeller of Charge

The triphenylamine core adopts a characteristic propeller-like conformation. This non-planar structure is a direct consequence of steric hindrance between the ortho-hydrogens of the phenyl rings, which prevents them from being coplanar. This three-dimensional architecture is crucial as it inhibits strong intermolecular π-π stacking, leading to the formation of stable amorphous films.[1] Such morphological stability is a critical requirement for the longevity and reliability of organic electronic devices.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of unsymmetrical triarylamines like 4-Bromo-4',4''-diphenyltriphenylamine typically involves cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for forming the requisite carbon-carbon bonds.

Retrosynthetic Analysis and Strategic Bond Formation

A logical retrosynthetic approach to 4-Bromo-4',4''-diphenyltriphenylamine involves disconnecting the C-C bonds of the biphenyl moieties. This suggests a palladium-catalyzed cross-coupling reaction between a brominated triphenylamine precursor and a phenylboronic acid derivative.

Sources

N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine solubility and solvents

An In-depth Technical Guide to the Solubility of N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Advanced Material Formulation

In the realm of organic electronics and high-stakes drug development, the transition from a promising molecule to a functional device or therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. For materials like This compound , a complex triarylamine derivative pivotal in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells as a hole transport material (HTM), understanding its interaction with solvents is not merely an academic exercise. It is the cornerstone of processability, device performance, and manufacturing scalability.

Poor solubility can terminate a development pipeline, while suboptimal solvent selection can lead to inconsistent film morphology, reduced device efficiency, and poor reproducibility.[1][2] This guide provides a comprehensive framework for researchers, scientists, and formulation experts to navigate the complexities of solubilizing this compound. We will move beyond simple data tables to explore the underlying chemical principles, present robust experimental methodologies, and offer field-proven insights to empower you to make informed, effective decisions in your work.

Physicochemical Profile of this compound

To understand a material's solubility, we must first understand the molecule itself. This compound is a large, sterically hindered, and predominantly nonpolar molecule. Its structure is characterized by three bulky aromatic substituents attached to a central nitrogen atom. This rigid, non-planar geometry significantly influences its intermolecular interactions and, consequently, its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₂₂BrN | [3][4][5] |

| Molecular Weight | ~476.41 g/mol | [5][6] |

| Appearance | White to Off-White Crystalline Solid | [6] |

| Melting Point | 172-174 °C | [3][6] |

| Density | ~1.296 g/cm³ | [3] |

| CAS Number | 499128-71-1 | [4] |

The high melting point suggests strong intermolecular forces in the solid state, primarily van der Waals interactions between the large aromatic systems. Overcoming these forces requires a solvent capable of establishing favorable interactions with the solute. The molecule's lack of significant hydrogen bond donor or acceptor sites and its large nonpolar surface area are the primary determinants of its solubility profile.

A Theoretical Framework for Predicting Solubility

While empirical testing is the ultimate arbiter, a theoretical approach can significantly narrow the field of potential solvents, saving time and resources.

The "Like Dissolves Like" Principle

This foundational concept posits that substances with similar intermolecular forces are likely to be soluble in one another. Given the predominantly nonpolar, aromatic nature of this compound, we can predict:

-

High Solubility in nonpolar, aromatic solvents (e.g., toluene, xylene, chlorobenzene) and some chlorinated aliphatic solvents.

-

Low to Negligible Solubility in highly polar solvents (e.g., water, methanol) and nonpolar aliphatic solvents (e.g., hexane), which lack the specific interactions (π-π stacking) to effectively solvate the large aromatic structure.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more nuanced prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool.[7][8][9][10] It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that a solute will dissolve in a solvent whose HSP values are similar to its own. The "distance" (Ra) between the HSP coordinates of the solute and solvent in this 3D space can be calculated. A smaller distance implies greater affinity. This method is particularly powerful for designing solvent blends to achieve a specific target HSP.[7][8] While the specific HSP values for this compound are not publicly cataloged, they can be determined experimentally using the protocol outlined in Section 4.

Solvent Profile and Formulation Insights

Direct quantitative solubility data for this specific compound is sparse in public literature. However, by combining qualitative reports with data from structurally similar triarylamine-based HTMs, we can build a reliable working profile.

Known and Analogous Solvents

The following table summarizes solvents reported to dissolve the target compound or analogous HTMs used in organic electronics.

| Solvent | Type | Boiling Point (°C) | Polarity | Suitability & Remarks |

| Chlorobenzene | Aromatic Halogenated | 132 | Low | Common Standard: Widely used for HTMs, good solubility.[1][11] However, it is toxic and environmentally hazardous. |

| Toluene | Aromatic | 111 | Low | Good Alternative: Often interchangeable with chlorobenzene.[11] |

| o, p-Xylene | Aromatic | 144, 138 | Low | Excellent Alternatives: Higher boiling points than toluene, good for process control.[11] |

| Tetrahydrofuran (THF) | Ether (Cyclic) | 66 | Medium | Reported as a solvent for slight solubility.[6] Its low boiling point may be challenging for some deposition techniques. |

| Dichloromethane (DCM) | Chlorinated Aliphatic | 40 | Medium | Used for similar HTMs, offering high solubility.[1][2][12] Caution: Very high vapor pressure can lead to poor film reproducibility.[1][2] |

| Anisole | Aromatic Ether | 154 | Low | "Green" Alternative: Lower toxicity than chlorobenzene.[11][13] |

| 2-Methyl-THF | Ether (Cyclic) | 80 | Medium | "Green" Alternative: Increasingly used to replace more hazardous solvents.[13][14] |

| Benzene | Aromatic | 80 | Low | Reported as a solvent.[6] Caution: High toxicity; largely replaced by toluene. |

| Chloroform | Chlorinated Aliphatic | 61 | Medium | Reported for slight solubility.[6] |

Causality Behind Solvent Choice for Thin-Film Processing

For applications in organic electronics, mere dissolution is insufficient. The solvent's physical properties are critical for forming a uniform, high-quality thin film upon deposition (e.g., via spin-coating).

-

Vapor Pressure & Boiling Point: These dictate the drying rate. A solvent that evaporates too quickly (like DCM) can cause solute aggregation and non-uniform films, a phenomenon known as "coffee-ring effect".[1] Conversely, a solvent that evaporates too slowly can dramatically increase process times.

-

Surface Tension & Wetting: The solvent must be able to wet the underlying substrate (e.g., perovskite, ITO) to form a continuous film. Poor wetting leads to voids and pinholes, which are detrimental to device performance.

-

Safety & Environmental Impact: There is a strong industry-wide push to replace hazardous solvents like chlorobenzene and toluene with safer, "greener" alternatives.[11][14]

Experimental Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

This section provides a robust, self-validating protocol for accurately determining the solubility of this compound in a solvent of interest. This method, a variation of the gold-standard shake-flask technique, is designed for accuracy and reproducibility.[15]

Objective

To determine the saturation concentration (solubility) of the solute in a given solvent at a specified temperature (e.g., 25 °C).

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh approximately 20 mg of this compound into a 4 mL glass vial. The key is to add an excess of solid.

-

Using a calibrated pipette, add exactly 2.0 mL of the test solvent to the vial.

-

Seal the vial tightly with a PTFE-lined cap.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or orbital incubator set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixture vigorously for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium. A shorter time may result in an underestimation of the true solubility.

-

-

Separation of Undissolved Solid:

-

Remove the vial from the shaker and let it stand undisturbed in a temperature-controlled bath for at least 2 hours to allow fine particles to settle.

-

Carefully draw the supernatant (the clear, saturated liquid) into a clean, dry syringe.

-

Attach a 0.2 µm PTFE syringe filter to the syringe. This is a critical step to remove all undissolved particulates.

-

Discard the first ~0.2 mL of filtrate to ensure the filter is saturated with the solution and does not adsorb solute from the sample.

-

Dispense the remaining clear, saturated filtrate into a pre-weighed, clean vial.

-

-

Quantification:

-

Gravimetric Method (Preferred for simplicity): a. Weigh the vial containing the filtrate to determine the mass of the solution. b. Place the vial in a vacuum oven at a moderate temperature (e.g., 60 °C) until all the solvent has evaporated completely. c. Weigh the vial again to determine the mass of the dried solute. d. Calculate solubility: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of filtrate (mL)

-

Spectroscopic/Chromatographic Method (Higher sensitivity): a. Prepare a series of calibration standards of the compound in the same solvent. b. Measure the absorbance (UV-Vis) or peak area (HPLC) of the standards to generate a calibration curve. c. Accurately dilute a known volume of the saturated filtrate and measure its response. d. Calculate the concentration using the calibration curve, remembering to account for the dilution factor.

-

From Data to Formulation: A Logical Pathway

The experimental data is not the end point but the beginning of intelligent formulation design.

Caption: Logical pathway for formulation.

By determining the solubility in a range of well-characterized solvents, one can computationally fit this data to determine the solute's unique Hansen Solubility Parameters.[10][13] Once these (δD, δP, δH) values are known, a universe of solvents and solvent blends can be screened in silico to find the optimal match, dramatically accelerating the formulation process and enabling the creation of functional, environmentally friendly inks for advanced applications.[8][9]

References

- Solvent Engineering for Layer Formation Control with Cost-Effective Hole Transport Layer in High-Efficiency Perovskite Solar Cell. MDPI.

- Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter.

- Determination of solubility parameters for organic semiconductor formul

- N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)

- Determination of Solubility Parameters for Organic Semiconductor Formul

- Determination of Solubility Parameters for Organic Semiconductor Formulations | Request PDF.

- The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

- This compound. Echemi.

- Solvent Systems for Industrial-Scale Processing of Spiro-OMeTAD Hole Transport Layer in Perovskite Solar Sells.

- Green-Solvent-Processable Polymer Hole Transport Material for Achieving 26.31% Efficiency in Inverted Perovskite Solar Cells. Energy & Environmental Science (RSC Publishing).

- An Alternative to Chlorobenzene as a Hole Transport Materials Solvent for High-Performance Perovskite Solar Cells. MDPI.

- (PDF) Solvent Engineering for Layer Formation Control with Cost-Effective Hole Transport Layer in High-Efficiency Perovskite Solar Cell.

- N, N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine, min 98%, 1 gram. Fisher Scientific.

- This compound 499128-71-1. TCI Chemicals.

- N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine. PubChem.

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine | C30H22BrN | CID 11454354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of solubility parameters for organic semiconductor formulations - FAU CRIS [cris.fau.de]

- 9. Determination of Solubility Parameters for Organic Semiconductor Formulations (2011) | Florian Machui | 123 Citations [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. A green-solvent-processable polymer hole transport material for achieving 26.31% efficiency in inverted perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Central Role of Frontier Orbitals in Organic Electronics

An In-depth Technical Guide to the Frontier Molecular Orbital Energy Levels of N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

This compound is a triarylamine derivative that serves as a crucial building block in the field of organic electronics.[1] Its molecular architecture, characterized by a central nitrogen atom bonded to three distinct aromatic systems, including two biphenyl groups and a bromophenyl group, imparts specific electronic properties that are highly sought after for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2] The performance of such devices is fundamentally governed by the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

The energy of the HOMO level dictates the ease of removing an electron (oxidation) and is a key parameter for hole injection and transport. The LUMO energy level relates to the ability to accept an electron (reduction) and is critical for electron injection and transport. The difference between these two levels, the HOMO-LUMO gap, determines the molecule's optical absorption and emission characteristics.[3][4] This guide provides a comprehensive overview of the experimental and computational methodologies used to determine these vital energy levels, offering insights for researchers and professionals in materials science and drug development.

Part 1: Experimental Determination of HOMO and LUMO Energies

The energy levels of frontier orbitals are not directly observable but can be reliably determined through a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry: Probing the HOMO Level

Cyclic Voltammetry (CV) is the cornerstone technique for determining the oxidation potential of a molecule, which is directly correlated to its HOMO energy level.[5] The principle relies on measuring the current response of a solution containing the molecule as a function of an applied potential. The onset of the first oxidation peak in the voltammogram signifies the energy required to remove an electron from the HOMO.[6]

A robust CV experiment incorporates a three-electrode system and an internal standard to ensure accuracy and reproducibility.[7]

-

Preparation of the Analyte Solution:

-

Dissolve a small, precise quantity (typically 1-2 mg) of this compound in a high-purity, degassed electrochemical solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran). The solvent must be able to dissolve the analyte and the supporting electrolyte and be stable within the required potential window.

-

Add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), to a concentration of 0.1 M. The electrolyte is essential to ensure conductivity of the solution.

-

Add a small amount of ferrocene as an internal reference standard. The well-defined, reversible oxidation of the ferrocene/ferrocenium (Fc/Fc⁺) couple provides a reliable anchor point for the potential scale.[8]

-

Purge the final solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell:

-

Working Electrode: A glassy carbon or platinum disk electrode where the oxidation/reduction of the analyte occurs.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) that provides a stable reference potential.

-

Counter (Auxiliary) Electrode: A platinum wire that completes the electrical circuit.

-

-

Immerse the electrodes in the prepared solution.

-

Perform the cyclic voltammogram by sweeping the potential from an initial value (e.g., 0 V) to a positive potential sufficient to observe the oxidation of the analyte and ferrocene, and then sweeping back.

-

-

Data Analysis and HOMO Calculation:

-

Identify the onset potential of the first oxidation wave (E_onset,ox) for this compound from the resulting voltammogram.

-

Determine the half-wave potential of the ferrocene/ferrocenium couple (E₁/₂ (Fc/Fc⁺)).

-

Calculate the HOMO energy level using the following empirical equation, which calibrates the measured potential against the known absolute energy level of ferrocene (commonly cited as -4.8 eV or -5.1 eV relative to the vacuum level)[8]: E_HOMO (eV) = - [E_onset,ox vs Fc/Fc⁺ + 4.8] or E_HOMO (eV) = - [E_onset,ox vs Ag/AgCl - E₁/₂ (Fc/Fc⁺) vs Ag/AgCl + 4.8]

-

Caption: Workflow for HOMO level determination using Cyclic Voltammetry.

UV-Visible Spectroscopy: Determining the Optical Band Gap

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. The absorption of light at the lowest energy (longest wavelength) typically corresponds to the excitation of an electron from the HOMO to the LUMO.[9] This allows for the determination of the optical HOMO-LUMO gap (E_g_opt).

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., chloroform, THF, or toluene). The concentration should be low enough to be within the linear range of the Beer-Lambert law.

-

Measurement: Record the absorption spectrum of the solution using a dual-beam spectrophotometer, using a cuvette containing only the pure solvent as a reference.

-

Data Analysis and LUMO Estimation:

-

Identify the absorption onset wavelength (λ_onset) from the low-energy edge of the absorption spectrum. This represents the minimum energy required for the HOMO-LUMO transition.[10]

-

Calculate the optical band gap (E_g_opt) using the Planck-Einstein relation: E_g_opt (eV) = 1240 / λ_onset (nm)

-

Estimate the LUMO energy level by adding the optical band gap to the HOMO energy determined from CV: E_LUMO (eV) = E_HOMO (eV) + E_g_opt (eV)

-

Caption: Workflow for LUMO level estimation via UV-Vis and CV data.

Summary of Experimental Energy Levels

The following table presents representative experimental values for this compound based on typical data for similar triarylamine compounds.

| Parameter | Method | Representative Value |

| Oxidation Onset Potential (E_onset,ox) | Cyclic Voltammetry | ~0.75 V (vs. Fc/Fc⁺) |

| HOMO Energy Level (E_HOMO) | Cyclic Voltammetry | ~ -5.55 eV |

| Absorption Onset (λ_onset) | UV-Vis Spectroscopy | ~ 400 nm |

| Optical Band Gap (E_g_opt) | UV-Vis Spectroscopy | ~ 3.10 eV |

| LUMO Energy Level (E_LUMO) | CV + UV-Vis | ~ -2.45 eV |

Part 2: Computational Modeling with Density Functional Theory (DFT)

Computational chemistry provides a powerful, complementary approach to predict and understand the electronic structure of molecules. Density Functional Theory (DFT) is a widely used method that can calculate molecular orbital energies with reasonable accuracy at an affordable computational cost.[4][11]

The Causality of Method Selection

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[12][13]

-

Functional: For π-conjugated organic molecules like triarylamines, hybrid functionals such as B3LYP or the Minnesota functional M06 are often employed.[14][15] These functionals incorporate a portion of exact Hartree-Fock exchange, which helps to mitigate the delocalization error common in simpler functionals, leading to more accurate predictions of HOMO-LUMO gaps.[11][16]

-

Basis Set: A basis set like 6-31G(d) or 6-311G(d,p) provides a good balance between accuracy and computational time.[14][17] These sets include polarization functions (d, p) that allow for more flexibility in describing the electron density distribution, which is crucial for conjugated systems.

Standard DFT Workflow

-

Molecular Geometry Construction: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: An initial calculation is performed to find the molecule's most stable, lowest-energy conformation. This step is critical as the molecular geometry directly influences the orbital energies.

-

Single-Point Energy Calculation: Using the optimized geometry, a final, more accurate calculation is run to determine the energies of all molecular orbitals, including the HOMO and LUMO.

-

Orbital Visualization: The 3D shapes of the HOMO and LUMO are visualized to understand the spatial distribution of electron density. For this molecule, the HOMO is expected to be localized primarily on the electron-rich triarylamine core, while the LUMO may be distributed across the biphenyl systems.

Caption: Standard workflow for calculating HOMO/LUMO energies using DFT.

Summary of Computational Energy Levels

The following table summarizes typical results obtained from a DFT calculation (e.g., using B3LYP/6-31G(d)).

| Parameter | Method | Representative Value |

| HOMO Energy Level (E_HOMO) | DFT | ~ -5.40 eV |

| LUMO Energy Level (E_LUMO) | DFT | ~ -2.05 eV |

| HOMO-LUMO Gap (E_g) | DFT | ~ 3.35 eV |

Part 3: Structure-Property Relationships

The electronic properties of this compound are a direct consequence of its molecular structure.

-

Triarylamine Core: The central nitrogen atom with its lone pair of electrons is a strong electron-donating moiety. This feature is primarily responsible for the relatively high energy of the HOMO, making the molecule easy to oxidize and an excellent hole transporter.

-

π-Conjugated Biphenyl Groups: The extensive π-conjugation provided by the two biphenyl groups delocalizes the electron density of the HOMO, further raising its energy level. This extended conjugation also lowers the LUMO energy, which contributes to a smaller HOMO-LUMO gap compared to less conjugated analogues.[4]

-

Bromophenyl Group: The bromine atom is an electronegative, electron-withdrawing substituent. Its presence tends to stabilize (lower) the HOMO energy level slightly compared to an unsubstituted phenyl ring, which can be a strategy for tuning the electronic properties and improving the material's stability.[18]

Caption: Influence of molecular fragments on frontier orbital energies.

Conclusion

The determination of HOMO and LUMO energy levels is a critical step in the characterization and design of organic electronic materials. For this compound, a synergistic approach combining experimental techniques like cyclic voltammetry and UV-Vis spectroscopy with computational modeling via Density Functional Theory provides a comprehensive understanding of its electronic structure. This knowledge is paramount for predicting its behavior in multilayer devices, optimizing charge injection and transport, and ultimately engineering more efficient and stable OLEDs, OPVs, and other advanced electronic systems.

References

-

Density-Functional Theory (DFT) Computations on Organic Semiconductors. (n.d.). Liberty University. Retrieved from [Link]

-

The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics. (2025, December 28). Retrieved from [Link]

-

Cyclic voltammetry for energy levels estimation of organic materials. (2011). ResearchGate. Retrieved from [Link]

-

Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]

-

Leonat, L., Sbârcea, G., & Brânzoi, I. V. (n.d.). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. University POLITEHNICA of Bucharest. Retrieved from [Link]

-

Molecular Dynamics and Density Functional Theory Calculations to Analyze Electronic Properties of Organic Semiconductors with Different Alkyl Chains. (n.d.). J-Stage. Retrieved from [Link]

-

Bredas, J.-L., et al. (2016). Organic Electronic Materials: Recent Advances in the DFT Description of the Ground and Excited States Using Tuned Range-Separated Hybrid Functionals. Accounts of Chemical Research, 49(2), 189-197. Retrieved from [Link]

-

Sutton, C., Sears, J. S., Coropceanu, V., & Brédas, J.-L. (2013). Understanding the Density Functional Dependence of DFT-Calculated Electronic Couplings in Organic Semiconductors. The Journal of Physical Chemistry Letters, 4(6), 919-924. Retrieved from [Link]

-

Sutton, C., Sears, J. S., Coropceanu, V., & Brédas, J.-L. (2013). Understanding the Density Functional Dependence of DFT-Calculated Electronic Couplings in Organic Semiconductors. Semantic Scholar. Retrieved from [Link]

-

How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018, September 7). ResearchGate. Retrieved from [Link]

-

Ch13 - UV-Vis Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]

-

Ultraviolet and Visible Spectroscopy. (2019, December 15). Oregon State University. Retrieved from [Link]

-

HOMO and LUMO energies of the four compounds in their most stable... (n.d.). ResearchGate. Retrieved from [Link]

-

Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved from [Link]

-

On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. (2022, January 5). RSC Publishing. Retrieved from [Link]

-

Parks, B., et al. (2021). Accuracy of One-Electron Technique for Estimating LUMO Energies of Triphenylamine Derivatives. ChemRxiv. Retrieved from [Link]

-

Compound 4 HOMO-LUMO energy maps and band gap. (n.d.). ResearchGate. Retrieved from [Link]

-

Zhuang, J., et al. (2023, February 13). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv. Retrieved from [Link]

-

Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling. (2022, November 11). Trends in Sciences. Retrieved from [Link]

-

HOMO ( p ) and LUMO ( p *) energy levels of TPA1BP and different... (n.d.). ResearchGate. Retrieved from [Link]

-

Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules. (n.d.). NIH. Retrieved from [Link]

-

Calculating HOMO-LUMO gap from UV-Vis spectra? (2018, April 10). ResearchGate. Retrieved from [Link]

-

The Role of Bis(4-biphenylyl)amine in Organic Semiconductor Applications. (2025, November 6). Retrieved from [Link]

-

Parks, B., et al. (2024, November 8). Accuracy of One-Electron Technique for Estimating LUMO Energies of Triphenylamine Derivatives. ChemRxiv. Retrieved from [Link]

-

Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction... (2024, June 26). Arabian Journal of Chemistry. Retrieved from [Link]

-

Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

HOMO and LUMO energy levels of triphenylamine derivative dyes... (n.d.). ResearchGate. Retrieved from [Link]

-

N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. (n.d.). MDPI. Retrieved from [Link]

-

Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), wavefunction studies and molecular docking... (n.d.). OUCI. Retrieved from [Link]

-

HOMO-LUMO Energy Gap. (2022, January 23). Schrödinger. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. learn.schrodinger.com [learn.schrodinger.com]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. prezi.com [prezi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ultraviolet and Visible Spectroscopy [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Understanding the Density Functional Dependence of DFT-Calculated Electronic Couplings in Organic Semiconductors. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. tis.wu.ac.th [tis.wu.ac.th]

- 18. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Thermal Stability of N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

This in-depth technical guide provides a comprehensive analysis of the thermal stability of N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine, a prominent member of the triarylamine family of organic electronic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing or considering this compound for applications demanding high thermal robustness, such as in organic light-emitting diodes (OLEDs) and perovskite solar cells.

Introduction: The Critical Role of Thermal Stability in Organic Electronics

The performance and longevity of organic electronic devices are intrinsically linked to the thermal stability of their constituent materials. Hole-transporting materials (HTMs), such as this compound, are crucial for efficient charge carrier injection and transport. Thermal degradation of these materials can lead to device failure through various mechanisms, including morphological changes, delamination of layers, and the formation of charge traps. Consequently, a thorough understanding of the thermal properties of these materials is paramount for the rational design and fabrication of durable and high-performance devices.

This compound, with its rigid, propeller-like three-dimensional structure conferred by the bulky biphenyl and bromophenyl substituents, is anticipated to exhibit excellent thermal stability. This guide will delve into the theoretical underpinnings of this stability, present standardized methodologies for its empirical evaluation, and discuss the likely degradation pathways.

Physicochemical Properties of this compound

A foundational understanding of the material's basic properties is essential before delving into its thermal behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₂₂BrN | [1] |

| Molecular Weight | 476.42 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point (Tm) | 172-174 °C | [2] |

| Solubility | Soluble in organic solvents such as tetrahydrofuran, chloroform, and toluene. | [3] |

| Purity | Typically >98.0% (HPLC) | [2] |

Theoretical Framework for Thermal Stability

The high thermal stability of this compound can be attributed to several key molecular features:

-

Rigid Molecular Structure: The presence of multiple aromatic rings, particularly the bulky biphenyl groups, imparts significant rigidity to the molecule. This rigidity restricts intramolecular motion and raises the energy barrier for thermal decomposition.

-

Strong Covalent Bonds: The molecule is composed of strong carbon-carbon and carbon-nitrogen covalent bonds within the aromatic systems. Significant thermal energy is required to induce homolytic or heterolytic cleavage of these bonds.

-

High Molecular Weight: A higher molecular weight generally correlates with stronger intermolecular van der Waals forces, leading to a more stable solid-state packing and a higher energy requirement for phase transitions and decomposition.

-

Steric Hindrance: The propeller-like arrangement of the aryl groups around the central nitrogen atom provides steric hindrance, which can protect the reactive nitrogen center from certain degradation reactions.

Experimental Evaluation of Thermal Stability

The thermal stability of this compound is primarily assessed using two complementary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature (Td) of a material.

-

Sample Preparation: A small amount of the this compound powder (typically 2-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in a TGA instrument. An inert atmosphere, typically nitrogen or argon, is established with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min.

-

Data Analysis: The TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[5][6] For amorphous or semi-crystalline organic materials used in electronics, the glass transition temperature is a particularly important parameter. It represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery, amorphous state. A high Tg is desirable as it indicates morphological stability at elevated operating temperatures.[7]

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum pan.[5] An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The measurement is conducted under an inert nitrogen atmosphere.

-

Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the material.

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected Tg.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from this second scan as a step-change in the heat flow curve.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The glass transition is observed as a baseline shift, the melting point as an endothermic peak, and crystallization as an exothermic peak.

Conclusion

This compound is a promising hole-transporting material with anticipated excellent thermal stability, a critical attribute for its application in high-performance organic electronic devices. Its rigid molecular structure, composed of multiple aromatic rings, and high molecular weight contribute to high decomposition and glass transition temperatures. Standard thermal analysis techniques such as TGA and DSC are essential for empirically quantifying this stability. While specific experimental data for this compound is limited in open literature, analysis of structurally similar triarylamines strongly suggests a decomposition temperature exceeding 400 °C and a high glass transition temperature, ensuring morphological stability during device fabrication and operation. The primary degradation pathway is likely initiated by the cleavage of the carbon-nitrogen bond under thermal or electrical stress. A comprehensive understanding of these thermal properties and degradation mechanisms is vital for the continued development of robust and long-lasting organic electronic devices.

References

- Kondakov, D. Y., Lenhart, W. C., & Love, J. A. (2008). Role of chemical reactions of arylamine hole transport materials in operational degradation of organic light-emitting diodes. Journal of Applied Physics, 104(10), 104502.

- Giebink, N. C., & Forrest, S. R. (2008). On the operational degradation of organic light-emitting diodes. Physical Review B, 77(23), 235215.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11454354, N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine. Retrieved from [Link].

-

ChemBK. This compound Request for Quotation. (2024). Retrieved from [Link]

-

Aladdin Scientific Corporation. This compound. (n.d.). Retrieved from [Link]

-

PubChem. N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine. (n.d.). Retrieved from [Link]

- S. K. Tripathy, J. Kumar, & H. S. Nalwa (Eds.). (2001). Handbook of Advanced Electronic and Photonic Materials and Devices, 10-Volume Set. Academic Press.

-

Shared Materials Instrumentation Facility, Duke University. Differential Scanning Calorimeter. (n.d.). Retrieved from [Link]

-

Wikipedia. Differential scanning calorimetry. (2024). Retrieved from [Link]

-

Intertek. Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Retrieved from [Link]

-

EPFL. Protocol Thermogravimetric Analysis (TGA). (n.d.). Retrieved from [Link]

-

POWER Laboratory, University of Wisconsin-Madison. Standard Operating Procedure Differential Scanning Calorimeter (DSC). (n.d.). Retrieved from [Link]

-

Qualitest. DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025). Retrieved from [Link]

-

Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Retrieved from [Link]

-

ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. (n.d.). Retrieved from [Link]

-

ResearchGate. DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis. (n.d.). Retrieved from [Link]

-

ChemBK. This compound Request for Quotation. (2024). Retrieved from [Link]

Sources

- 1. epfl.ch [epfl.ch]

- 2. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. A review on triphenylamine (TPA) based organic hole transport materials (HTMs) for dye sensitized solar cells (DSSCs) and perovskite solar cells (PSCs): evolution and molecular engineering - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data of N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the material safety and handling considerations for this compound (CAS No. 499128-71-1). It is intended for researchers, scientists, and professionals in drug development and organic electronics who may be working with this compound. This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into safe handling protocols, the rationale behind them, and the context of this material's applications.

Introduction: A Key Building Block in Modern Electronics

This compound is a triarylamine derivative that has garnered significant interest as a building block for advanced organic semiconductor materials.[1] Its rigid, planar structure and electron-donating properties make it an excellent component in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3] In these applications, it often serves as a hole-transport layer (HTL) material or as a precursor for more complex, functional molecules.[2][3] The presence of a bromine atom provides a reactive site for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the synthesis of a diverse range of functional materials.[2]

Given its specialized use in high-technology applications, a thorough understanding of its safety and handling properties is paramount for ensuring laboratory safety and experimental integrity.

Hazard Identification and Risk Assessment: A Tale of Conflicting Data

A critical aspect of the safety assessment for this compound is the conflicting information present in commercially available safety data sheets. Some suppliers classify the compound as hazardous, with specific warnings, while others do not.

-

Hazardous Classification: Some sources indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The recommended precautionary statements include avoiding breathing dust and rinsing eyes cautiously with water if contact occurs.

-

Non-Hazardous Classification: Conversely, other suppliers classify this material as not a hazardous substance or mixture under Regulation (EC) No 1272/2008.[4] This classification would imply no required hazard pictograms or signal words.[4]

Expert Recommendation:

Given the discrepancy in classification and the statement that the toxicological properties of this material have not been thoroughly investigated, a cautious approach is strongly recommended. Researchers should handle this compound as a potentially hazardous substance. This approach aligns with the principles of good laboratory practice and prioritizes user safety. It is also important to consider that precursors used in its synthesis, such as derivatives of 4-aminobiphenyl, can be carcinogenic.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the integrity of the material.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] This is crucial to avoid the inhalation of any dust or aerosols.[6]

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

-

Hand Protection: Wear compatible, chemical-resistant gloves to prevent skin exposure. Nitrile gloves are a common choice, but compatibility should be verified.

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[7]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

-

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation and inhalation of dust.[6]

-

Use non-sparking tools and prevent electrostatic discharge.[6]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory.[7]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6][7]

-

Some suppliers recommend storage at 2°C - 8°C.

-

Keep away from incompatible substances such as strong oxidizing agents.[8]

Emergency and First-Aid Procedures

In the event of exposure, immediate and appropriate action is critical.

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention from an ophthalmologist.

-